1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Description
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H19N5O3 and its molecular weight is 413.437. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of polycyclic systems incorporating the 1,2,4-oxadiazole ring, including compounds similar to the specified chemical structure, often involves one-pot condensation processes. These compounds have their structures confirmed using various spectroscopic methods, including IR and 1H NMR, as well as liquid chromato-mass spectrometry. Predictions of biological activity for these synthesized compounds suggest a range of potential applications in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).
Biological Activity and Applications
- Research into compounds with oxadiazole units has explored their potential as antimicrobial agents. For example, derivatives incorporating halo pyridines have shown significant activity against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial treatments (Shailaja, Anitha, Manjula, & Rao, 2010).
- Another study focused on the optical properties of bis-1,3,4-oxadiazoles, revealing that substituents on the benzene ring significantly impact their photoluminescence behaviors, indicating potential applications in materials science, particularly for OLEDs and other light-emitting materials (Liu, Lu, & Wang, 2015).
- Compounds featuring the 1,2,4-oxadiazole moiety have also been identified as potential anticancer agents through their role as apoptosis inducers. This discovery was facilitated by high-throughput screening assays, with some compounds demonstrating specificity towards breast and colorectal cancer cell lines. Such findings underscore the potential of these compounds in oncology, particularly in developing targeted cancer therapies (Zhang et al., 2005).
Properties
IUPAC Name |
1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c29-20-4-2-14-28(20)18-7-5-16(6-8-18)15-27-13-1-3-19(23(27)30)22-25-21(26-31-22)17-9-11-24-12-10-17/h1,3,5-13H,2,4,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLRNKLQJIHCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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